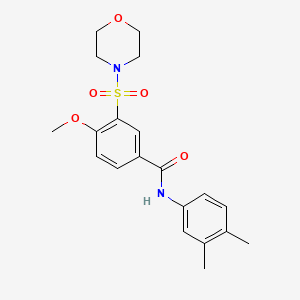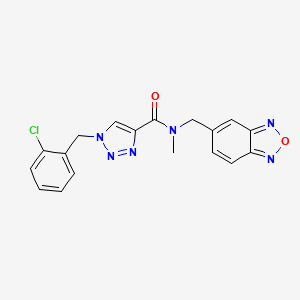![molecular formula C20H17NO2 B5121800 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one, also known as L-741,626, is a synthetic compound that belongs to the class of benzazepine derivatives. It is a potent and selective antagonist of the dopamine D2 receptor and has been extensively studied in the field of neuroscience.
作用機序
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one acts as a competitive antagonist of the dopamine D2 receptor, binding to the receptor and preventing the binding of dopamine. This results in a decrease in the activity of the dopamine D2 receptor and a reduction in dopamine-mediated signaling pathways. The dopamine D2 receptor is involved in the regulation of movement, emotion, and cognition, and its dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one are primarily related to its antagonism of the dopamine D2 receptor. This results in a decrease in the activity of the dopamine-mediated signaling pathways, which can lead to a reduction in movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been shown to be effective in preclinical studies of addiction, schizophrenia, and Parkinson's disease, indicating its potential therapeutic value.
実験室実験の利点と制限
The advantages of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one in lab experiments include its potency and selectivity for the dopamine D2 receptor, which allows for precise manipulation of the dopamine-mediated signaling pathways. However, the limitations of using 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include its potential off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
For research on 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one include further investigation of its potential therapeutic value in various neurological and psychiatric disorders. This includes studies on its efficacy in animal models of addiction, schizophrenia, and Parkinson's disease, as well as clinical trials in humans. Additionally, further research is needed to understand the potential off-target effects of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one and to develop more selective dopamine D2 receptor antagonists.
合成法
The synthesis of 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one involves a multi-step process that starts with the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 3,4-dihydroisoquinoline in the presence of a base to form the benzazepine ring. The final step involves the introduction of the ketone group at the 1-position of the benzazepine ring through the reaction with a Grignard reagent.
科学的研究の応用
3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders. It has been shown to be a potent and selective antagonist of the dopamine D2 receptor, which is involved in the regulation of movement, emotion, and cognition. 3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one has been used in preclinical studies to investigate the role of the dopamine D2 receptor in addiction, schizophrenia, and Parkinson's disease.
特性
IUPAC Name |
3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO2/c1-23-19-9-5-4-8-15(19)17-12-18(22)20-14-7-3-2-6-13(14)10-11-16(20)21-17/h2-11,17,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATAMXVFHRCWHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=O)C3=C(N2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-methoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclopentyl-2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5121719.png)

![N-[(5-ethyl-2-pyridinyl)methyl]-N-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5121735.png)
![N-[3-(4-chlorophenoxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B5121741.png)
![5-amino-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5121747.png)

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)
![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)

![1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5121787.png)
![2-methyl-N-{2,2,2-trichloro-1-[(2-fluorophenyl)amino]ethyl}benzamide](/img/structure/B5121789.png)
![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
